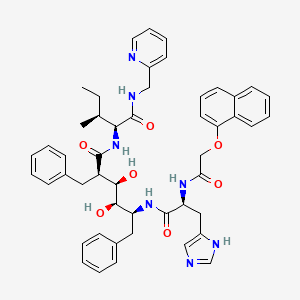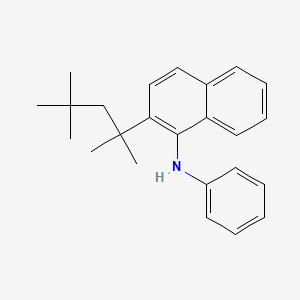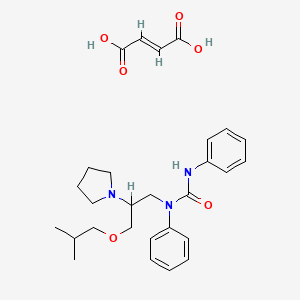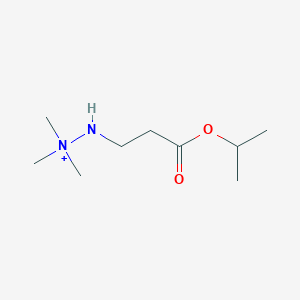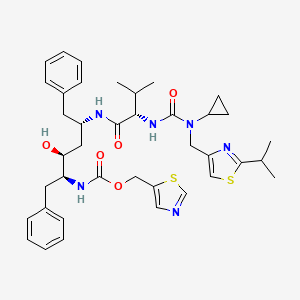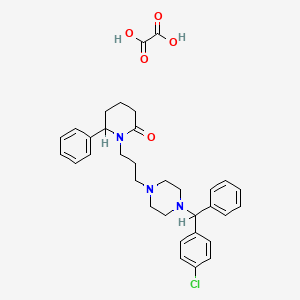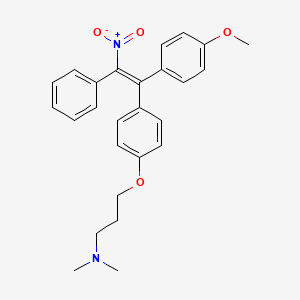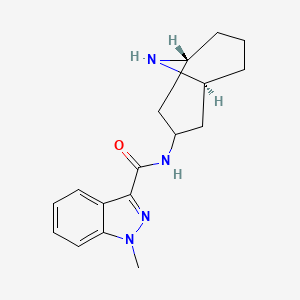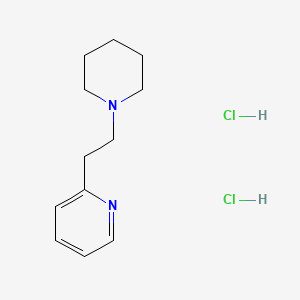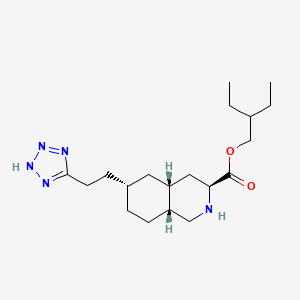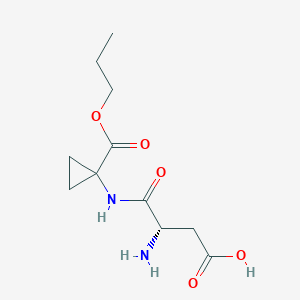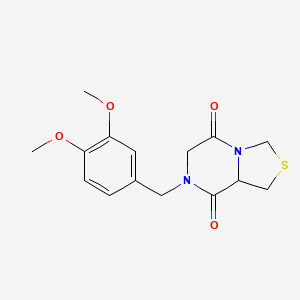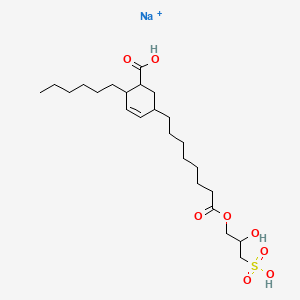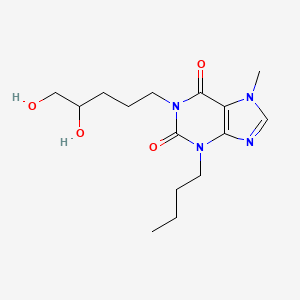
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine is a xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by its unique structure, which includes a butyl group, a dihydroxypentyl chain, and a methyl group attached to the xanthine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine typically involves multi-step organic reactions. The starting materials are often commercially available xanthine derivatives, which undergo alkylation and hydroxylation reactions to introduce the butyl and dihydroxypentyl groups, respectively. The reaction conditions usually involve the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The xanthine core can be reduced under specific conditions to form dihydroxanthines.
Substitution: The butyl and dihydroxypentyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a model compound to study xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical syntheses.
Mécanisme D'action
The mechanism of action of 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine involves its interaction with various molecular targets, including:
Adenosine Receptors: It may act as an antagonist, blocking the effects of adenosine and leading to increased alertness and reduced fatigue.
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, it can increase the levels of cyclic AMP (cAMP), leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theobromine: Found in chocolate, it has similar but milder effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives. Its butyl and dihydroxypentyl groups may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
86257-03-6 |
|---|---|
Formule moléculaire |
C15H24N4O4 |
Poids moléculaire |
324.38 g/mol |
Nom IUPAC |
3-butyl-1-(4,5-dihydroxypentyl)-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-4-7-18-13-12(17(2)10-16-13)14(22)19(15(18)23)8-5-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
Clé InChI |
DUTVLFGDRFPFIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C(=O)N(C1=O)CCCC(CO)O)N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


